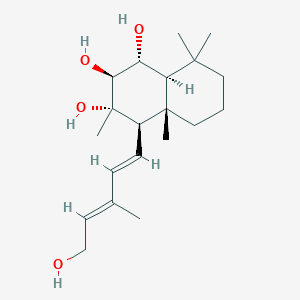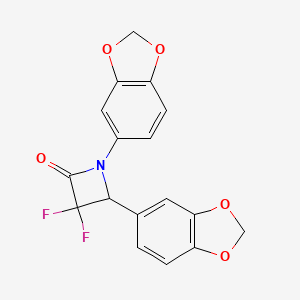
1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one is a synthetic organic compound characterized by the presence of two benzodioxole groups and a difluoroazetidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one typically involves the following steps:
Formation of Benzodioxole Groups: The benzodioxole groups are synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of Difluoroazetidinone Core: The difluoroazetidinone core is introduced via a nucleophilic substitution reaction involving a suitable azetidinone precursor and a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Diethylaminosulfur trifluoride (DAST), other nucleophiles
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted azetidinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,4-Bis(1,3-benzodioxol-5-yl)-2,3-dimethyl-1-butanol
- 1,4-Bis(1,3-benzodioxol-5-yl)-3-N-fused heteroaryl indoles
Uniqueness
1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one is unique due to the presence of the difluoroazetidinone core, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1,4-bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO5/c18-17(19)15(9-1-3-11-13(5-9)24-7-22-11)20(16(17)21)10-2-4-12-14(6-10)25-8-23-12/h1-6,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZQPWKRHXMHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC5=C(C=C4)OCO5)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)
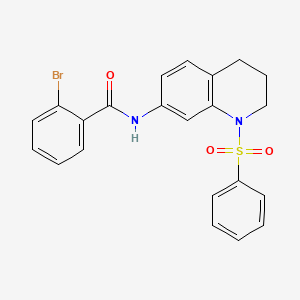
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3016731.png)
![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)
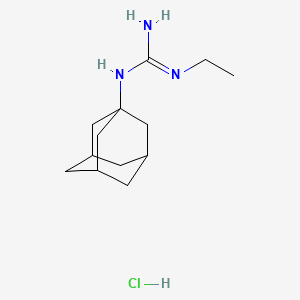
![1-[1-(3-Methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B3016734.png)
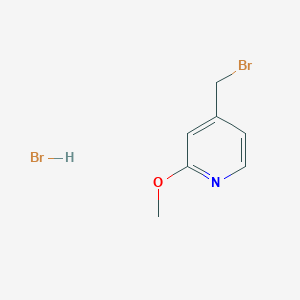
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3016739.png)

![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)


![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)
